2-(2-Azidoethyl)-1,1-difluorocyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Azidoethyl)-1,1-difluorocyclopentane is an organic compound characterized by the presence of an azido group (-N₃) and two fluorine atoms attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidoethyl)-1,1-difluorocyclopentane typically involves the nucleophilic substitution of a halogenated precursor with sodium azide. One common method includes the reaction of 2-bromoethyl-1,1-difluorocyclopentane with sodium azide in an organic solvent such as dimethylformamide (DMF) at elevated temperatures . The reaction proceeds as follows:
2-Bromoethyl-1,1-difluorocyclopentane+NaN3→this compound+NaBr
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance safety and efficiency. The use of microreactors allows for precise control of reaction conditions, minimizing the risk associated with handling azides .
Chemical Reactions Analysis
Types of Reactions
2-(2-Azidoethyl)-1,1-difluorocyclopentane can undergo various chemical reactions, including:
Click Reactions: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Reduction: Reduction of the azido group to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions where the azido group can be replaced by other nucleophiles.
Common Reagents and Conditions
CuAAC: Copper(I) catalysts, alkyne substrates, and mild conditions (room temperature) are typically used.
Reduction: LiAlH₄ in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Various nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
Triazoles: Formed via CuAAC reactions.
Amines: Resulting from the reduction of the azido group.
Substituted Cyclopentanes: From nucleophilic substitution reactions.
Scientific Research Applications
2-(2-Azidoethyl)-1,1-difluorocyclopentane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Azidoethyl)-1,1-difluorocyclopentane depends on the specific reaction it undergoes. In CuAAC reactions, the azido group reacts with an alkyne to form a stable triazole ring, facilitated by a copper(I) catalyst . The azido group can also be reduced to an amine, which can participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-Azidoethylbenzene: Contains an azidoethyl group attached to a benzene ring.
1-(2-Azidoethyl)-pyrazole: Features an azidoethyl group attached to a pyrazole ring.
1-(2-Azidoethyl)-1,2,3-triazole: Contains an azidoethyl group attached to a triazole ring.
Uniqueness
2-(2-Azidoethyl)-1,1-difluorocyclopentane is unique due to the presence of both azido and difluorocyclopentane moieties, which confer distinct reactivity and properties compared to other azidoethyl compounds. The difluorocyclopentane ring enhances the compound’s stability and potential for diverse chemical transformations .
Properties
IUPAC Name |
2-(2-azidoethyl)-1,1-difluorocyclopentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N3/c8-7(9)4-1-2-6(7)3-5-11-12-10/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNPCVKFLMIFPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)(F)F)CCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.